molecular formula C36H30N2O4 B14357739 3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) CAS No. 93194-42-4

3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)

Cat. No.: B14357739
CAS No.: 93194-42-4
M. Wt: 554.6 g/mol
InChI Key: QONGQZXWNFTGPA-UHFFFAOYSA-N
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Description

3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) is a complex organic compound with the molecular formula C36H30N2O4. This compound is characterized by its unique structure, which includes a nitrophenyl group and two diphenylpropanone moieties connected by an azanediyl linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) typically involves a multi-step process. One common method includes the reaction of 2-nitroaniline with benzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with 1,3-diphenylpropan-1-one in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the diphenylpropanone moieties can interact with biological macromolecules through hydrophobic interactions and hydrogen bonding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)
  • 4,4’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)
  • 3,3’-[(4-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)

Uniqueness

3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) is unique due to the position of the nitrophenyl group and the specific azanediyl linkage. These structural features confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

93194-42-4

Molecular Formula

C36H30N2O4

Molecular Weight

554.6 g/mol

IUPAC Name

3-(2-nitro-N-(3-oxo-1,3-diphenylpropyl)anilino)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C36H30N2O4/c39-35(29-19-9-3-10-20-29)25-33(27-15-5-1-6-16-27)37(31-23-13-14-24-32(31)38(41)42)34(28-17-7-2-8-18-28)26-36(40)30-21-11-4-12-22-30/h1-24,33-34H,25-26H2

InChI Key

QONGQZXWNFTGPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)N(C3=CC=CC=C3[N+](=O)[O-])C(CC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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